LAS191859 is a CRTH2/DP2 antagonist with IC50 values of 9.58, 14, 15.5, and 7.6 nM for recombinant human, rat, mouse, and guinea pig CRTH2/DP2 receptors, respectively. In vitro evidence in GTPγS binding studies indicate that LAS191859 is a CRTh2 antagonist with activity in the low nanomolar range. This potency is also maintained in cellular assays performed with human eosinophils and whole blood. The main differentiation of LAS191859 vs other CRTh2 antagonists is in its receptor binding kinetics. LAS191859 has a residence time half-life of 21h at CRTh2 that translates into a long-lasting in vivo efficacy that is independent of plasma levels
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
CAS No.:
Cat. No.: VC0532507
Molecular Formula: C24H24F3N3O3
Molecular Weight: 459.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24F3N3O3 |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | 2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32) |
| Standard InChI Key | KGBYKYDRYYERIX-UHFFFAOYSA-N |
| SMILES | CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 |
| Canonical SMILES | CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4 |
| Appearance | Solid powder |
Introduction
The compound 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, also known as LAS191859, is a complex organic molecule with a specific structure and potential applications in pharmaceutical research. This compound is identified by its PubChem CID 71222485 and has a molecular weight of approximately 459.5 g/mol .
Molecular Formula and Identifiers
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Molecular Formula: C24H24F3N3O3
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PubChem CID: 71222485
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InChIKey: KGBYKYDRYYERIX-UHFFFAOYSA-N
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ChEMBL ID: CHEMBL3343004
Synonyms and Related Compounds
This compound is also known by several synonyms, including LAS191859, 1420071-13-1, and CHEMBL3343004. Related compounds with similar structural motifs include 2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]indol-3-yl]acetic acid (CID 71223494) and 2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]indazol-1-yl]acetic acid (CID 71222598) .
Potential Applications
While specific applications of 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid are not detailed in the available literature, compounds with similar structures are often investigated for their biological activity, including potential roles in drug development for various therapeutic areas.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques, including the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the trifluoromethylphenyl and cyclopropanecarbonyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are used to confirm its structure.
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